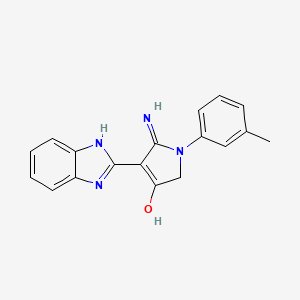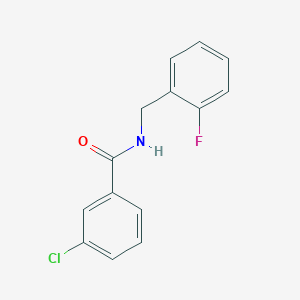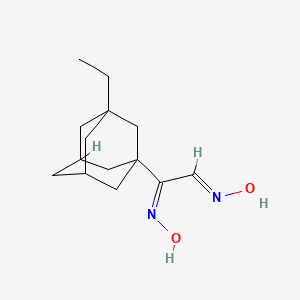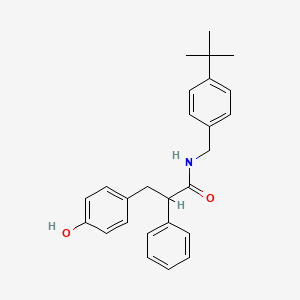
N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide, also known as MTEB, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. The purpose of
Wirkmechanismus
N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide acts as an inhibitor of several enzymes and signaling pathways involved in various diseases. In cancer, N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to inhibit the activity of the protein kinase CK2, which plays a role in cell proliferation and survival. In inflammation, N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the production of pro-inflammatory cytokines. In neurological disorders, N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to have antioxidant and anti-inflammatory effects, which protect neurons from damage.
Biochemical and Physiological Effects:
N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to have various biochemical and physiological effects in different diseases. In cancer, N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation, N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to reduce the production of pro-inflammatory cytokines and decrease inflammation. In neurological disorders, N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to reduce oxidative stress and inflammation, which protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition. However, one limitation is the potential for off-target effects, which may lead to unintended consequences.
Zukünftige Richtungen
There are several potential future directions for the study of N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide. One direction is to further investigate its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to explore its mechanism of action in more detail, including its effects on specific enzymes and signaling pathways. Additionally, further studies could be conducted to optimize the synthesis method of N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide and improve its efficacy and safety.
Synthesemethoden
N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide can be synthesized through a multi-step process that involves the reaction of 4-methyl-2-pyridinecarboxylic acid with 1,1,2,2-tetrafluoroethanol to form an intermediate. This intermediate is then reacted with 4-aminobenzoyl chloride to yield N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. In inflammation, N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to reduce the production of pro-inflammatory cytokines, which play a role in the development of various inflammatory diseases. In neurological disorders, N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
N-(4-methylpyridin-2-yl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F4N2O2/c1-9-5-6-20-12(7-9)21-13(22)10-3-2-4-11(8-10)23-15(18,19)14(16)17/h2-8,14H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKYBZAFBGQVLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[5-(3-oxo-3-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}propyl)-1,3,4-oxadiazol-2-yl]ethyl}-1H-indole](/img/structure/B6039487.png)
![3-{1-[2-(trifluoromethyl)benzyl]-2-piperidinyl}pyridine](/img/structure/B6039495.png)
![2-(4-chlorophenyl)-N,N,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6039510.png)
![N-[1-{[2-(1-adamantyloxy)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-phenylpropanamide](/img/structure/B6039528.png)
amino]-1-phenylethanol](/img/structure/B6039538.png)

![1-[4-(4-isopropylphenoxy)-2-buten-1-yl]piperazine](/img/structure/B6039546.png)
![2-[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B6039550.png)
![2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6039554.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6039568.png)


